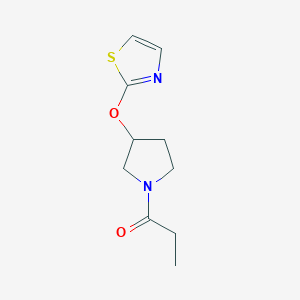

1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one is a chemical entity that features a thiazole moiety linked to a pyrrolidine ring, which is further connected to a propanone group. This structure suggests potential biological activity, given the prevalence of thiazole and pyrrolidine in pharmacologically active compounds.

Synthesis Analysis

The synthesis of thiazole-containing compounds can be complex, involving multiple steps and the formation of several bonds. For instance, the one-pot synthesis of thiazolo[5,4-b]pyridin-2-yl derivatives has been reported, which involves the reaction of sulfinylbis derivatives with amines . Similarly, the synthesis of thiazolotriazolopyrimidine derivatives has been achieved with good yield, indicating the feasibility of constructing such compounds . Although the exact synthesis of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one is not detailed, these studies provide insight into the methodologies that could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray diffraction studies can also provide definitive structural information, as seen in the characterization of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . These techniques would be essential in confirming the structure of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions. For example, thiazolo[4,5-b]pyridines have been synthesized and further modified at different positions on the core structure . The reactivity of the thiazole ring allows for the introduction of various substituents, which can significantly alter the chemical and biological properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as acid dissociation constants and stereochemistry, can be determined through experimental studies . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a drug candidate. Antimicrobial and antiproliferative activities have been observed in some thiazole derivatives, suggesting that 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one may also exhibit similar activities .

Wissenschaftliche Forschungsanwendungen

Novel Nortopsentin Analogues for Antitumor Activity

Research on nortopsentin analogues, including compounds with thiazole and pyrrolidine structures, demonstrated their effectiveness in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These compounds act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis in DMPM cells. The study highlights the potential of such compounds in developing new anticancer therapies (Carbone et al., 2013).

Reactivity and Synthesis of Propargylamines

The reactivity of propargylamines and their derivatives in organic chemistry has been explored, with applications in synthesizing various heterocyclic compounds, including pyrroles, pyridines, thiazoles, and oxazoles. This review underscores the versatility of propargylamine derivatives as building blocks for creating chemically relevant organic compounds (Lauder et al., 2017).

Generation of Structurally Diverse Library

Using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a structurally diverse library of compounds was generated through alkylation and ring closure reactions. This study demonstrates the potential of such compounds to serve as precursors in synthesizing a wide range of heterocyclic derivatives, highlighting their utility in drug discovery and organic synthesis (Roman, 2013).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other thiazole and imidazole derivatives . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in protein function and subsequent biological effects .

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected . These could potentially include pathways involved in inflammation, tumor growth, bacterial and viral replication, and other processes .

Pharmacokinetics

Similar compounds are often well-absorbed and widely distributed in the body, metabolized by liver enzymes, and excreted in the urine . These properties can influence the compound’s bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been reported to exert a variety of effects, including inhibition of bacterial and viral replication, suppression of inflammation and tumor growth, and modulation of immune responses .

Action Environment

The action of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one can be influenced by various environmental factors. These may include the presence of other drugs or substances in the body, the pH and temperature of the body’s tissues, and the presence of specific proteins or enzymes . These factors can affect the compound’s stability, efficacy, and potential for side effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-9(13)12-5-3-8(7-12)14-10-11-4-6-15-10/h4,6,8H,2-3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXPDTGUWKGQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)OC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)

![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)

![2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B2514959.png)

![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2514972.png)

![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)